2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)-
Overview
Description
In general, furanones are a class of organic compounds that consist of a five-membered lactone ring. They are known for their diverse range of biological activities and are often found in natural products.
Synthesis Analysis
The synthesis of furanones can be achieved through various methods, including the cyclization of γ,γ-disubstituted α,β-unsaturated ketones or the condensation of 1,4-diketones.Molecular Structure Analysis
Furanones have a five-membered lactone ring, which means they contain a cyclic ester. This structure can influence the compound’s reactivity and properties.Chemical Reactions Analysis
Furanones can undergo a variety of chemical reactions, including additions, substitutions, and ring-opening reactions, depending on the specific substituents present on the furanone ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a furanone would depend on its specific structure. Factors that could influence these properties include the presence and position of substituents on the furanone ring.Safety And Hazards
Like with any chemical compound, the safety and hazards associated with a furanone would depend on its specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information.
Future Directions
The study of furanones is a vibrant field due to their presence in natural products and their diverse biological activities. Future research may focus on the synthesis of new furanone derivatives, the study of their biological activities, and their potential applications in medicine and other fields.
properties
IUPAC Name |
(5E)-5-[(E)-4-hydroxybut-2-enylidene]-3-[(Z)-3-hydroxyprop-1-enyl]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-6-2-1-5-10-8-9(4-3-7-13)11(14)15-10/h1-5,8,12-13H,6-7H2/b2-1+,4-3-,10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNGLDJNLYFSIV-KKHLZRMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=CC=CCO)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1=C(C(=O)O/C1=C/C=C/CO)/C=C\CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(5H)-Furanone, 5-(4-hydroxy-2-butenylidene)-3-(3-hydroxy-1-propenyl)-, (Z,E,E)- | |
CAS RN |
132074-82-9 | |
Record name | Lissoclinolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132074829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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